molecular formula C27H25BrO2P+ B12059545 (2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide

(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide

Cat. No.: B12059545
M. Wt: 492.4 g/mol
InChI Key: AVQABZVTPWROCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The unique structure of this compound, featuring a triphenylphosphonium group, makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with (2-oxo-2-phenylmethoxyethyl) bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like chloride, iodide, hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of (2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide involves its interaction with molecular targets through its phosphonium group. This group can facilitate the transfer of the phenylmethoxyethyl moiety to various substrates, leading to the formation of new chemical bonds. The pathways involved in these reactions are often complex and may include multiple steps, such as nucleophilic attack, bond formation, and product release .

Comparison with Similar Compounds

Similar Compounds

  • (2-oxo-2-phenylethyl)-triphenylphosphanium chloride
  • (2-oxo-2-phenylethyl)-triphenylphosphanium iodide
  • (2-oxo-2-phenylethyl)-triphenylphosphanium hydroxide

Uniqueness

What sets (2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide apart from similar compounds is its specific substitution pattern and the presence of the hydrobromide ion. This unique structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C27H25BrO2P+

Molecular Weight

492.4 g/mol

IUPAC Name

(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C27H24O2P.BrH/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;

InChI Key

AVQABZVTPWROCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.